4-Aminobenzoic acid;4,6-dimethoxypyrimidin-2-amine
Description
4-Aminobenzoic acid (PABA) and 4,6-dimethoxypyrimidin-2-amine (DMPA) form a 1:1 cocrystal system characterized by robust hydrogen-bonding interactions. This cocrystal exemplifies the supramolecular assembly of aminopyrimidines with carboxylic acids, a pairing frequently observed in crystal engineering due to their complementary functional groups. The primary interaction involves the R22(8) hydrogen-bonding motif, where the amino group of DMPA bonds with the carboxyl group of PABA . Such cocrystals are structurally significant in pharmaceutical and materials science for tuning physicochemical properties like solubility and stability .
Properties
CAS No. |
920761-21-3 |
|---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-aminobenzoic acid;4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H7NO2.C6H9N3O2/c8-6-3-1-5(2-4-6)7(9)10;1-10-4-3-5(11-2)9-6(7)8-4/h1-4H,8H2,(H,9,10);3H,1-2H3,(H2,7,8,9) |
InChI Key |
HCUZBQWUWSOEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization and Methylation
This method employs cyanoacetate and urea as starting materials. The process can be broken down into two main reactions:
Step 1: Cyclization Reaction
- Reactants : Cyanoacetate, urea, sodium metal (or sodium hydroxide), and a solvent (e.g., methanol or ethanol).
- Procedure :
- Sodium is dissolved in the solvent.
- Cyanoacetate is added dropwise, followed by urea after a brief reaction period.
- The mixture is refluxed for several hours.
Step 2: Methylation Reaction
- Reactants : The cyclized product (4-amino-2,6(1H,3H)pyrimidinedione), solid alkali (sodium hydroxide or potassium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a methylating agent (dimethyl sulfate or dimethyl carbonate).
- Procedure :
- The cyclized product is dissolved with solid alkali and the phase transfer catalyst in a suitable solvent.
- Methylating agent is added, and the mixture is heated for several hours.
This method has been noted for its efficiency and reduced environmental impact compared to traditional methods that utilize phosphorus oxychloride.
Method 2: Alternative Synthetic Routes
Other synthetic routes include the use of intermediates such as 4,6-dichloropyrimidine. This approach typically involves:
- Reactants : 4,6-dichloropyrimidine and sodium methoxide.
- Procedure :
- The dichloropyrimidine is reacted with sodium methoxide in methanol at elevated temperatures.
- The resulting product undergoes purification through column chromatography.
This method may yield lower purity products due to potential side reactions during chlorination steps.
The following table summarizes key parameters from different preparation methods:
| Method | Key Reactants | Reaction Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Cyclization & Methylation | Cyanoacetate, Urea | Reflux at 65-80°C for 3-4 hours | Up to 96% | Green chemistry approach |
| Alternative Route | 4,6-Dichloropyrimidine | Methanol at room temp for 24 hours | Variable | Requires careful purification |
Recent studies have focused on optimizing reaction conditions to enhance yields while minimizing waste products. For instance:
Environmental Considerations : New methodologies aim to reduce hazardous waste associated with traditional synthesis routes by avoiding toxic reagents like phosphorus oxychloride.
Yield Optimization : Adjustments in temperature and reaction time have been shown to significantly affect the yield of the desired product; maintaining temperatures within specified ranges (60-80°C) during methylation is critical for achieving high yields.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to form 4-nitrobenzoic acid and reduced to form aniline derivatives. Substitution reactions often involve the amino group, leading to the formation of various derivatives.
4,6-Dimethoxypyrimidin-2-amine primarily undergoes substitution reactions due to the presence of the amino group and methoxy groups. These reactions are often facilitated by the use of reagents such as dimethyl sulfate or haloalkanes .
Common Reagents and Conditions
Common reagents for the reactions involving 4-Aminobenzoic acid include nitric acid for oxidation and hydrogen gas for reduction . For 4,6-dimethoxypyrimidin-2-amine, dimethyl carbonate is a preferred methylating agent due to its non-toxic nature .
Major Products
The major products formed from the reactions of 4-Aminobenzoic acid include 4-nitrobenzoic acid and various aniline derivatives . For 4,6-dimethoxypyrimidin-2-amine, the major products are typically substituted pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Aminobenzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the pyrimidine ring can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to interfere with bacterial growth has been attributed to its structural features that mimic natural substrates in microbial metabolism .
Antiviral Properties
The compound has been investigated for its potential antiviral effects. In vitro studies have shown that it can inhibit viral replication in specific cell lines, suggesting its utility as a lead compound for antiviral drug development . The mechanism of action involves interference with viral entry or replication processes.
Cancer Research
In cancer research, derivatives of 4-Aminobenzoic acid have been explored for their cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been documented, indicating its potential as an anticancer agent . Further structure-activity relationship studies are needed to optimize its efficacy.
Sunscreen Agent
4-Aminobenzoic acid is widely recognized for its role as a UV filter in sunscreen formulations. It effectively absorbs UVB radiation, providing protection against sunburn and skin damage . Its incorporation into topical products enhances their protective qualities, making it a staple ingredient in many commercial sunscreens.
Treatment of Skin Disorders
The compound has also been used in the treatment of skin disorders such as eczema and psoriasis due to its anti-inflammatory properties. Clinical studies have shown improvements in skin condition when formulations containing 4-Aminobenzoic acid are applied topically .
Functionalized Graphene Production
Recent advancements have utilized 4-Aminobenzoic acid in the electrochemical exfoliation of graphite to produce functionalized graphene oxide. The presence of this compound enhances the exfoliation process and improves the electrical properties of the resulting materials . This application is significant for developing advanced materials for energy storage and electronic devices.
Polymer Chemistry
In polymer chemistry, 4-Aminobenzoic acid serves as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance material strength and stability under varying environmental conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth with modified derivatives. |
| Study B | Sunscreen | Confirmed effective UVB absorption leading to reduced skin damage in clinical trials. |
| Study C | Graphene Production | Showed enhanced electrical conductivity in functionalized graphene oxide materials compared to unmodified graphene. |
Mechanism of Action
The mechanism of action of 4-Aminobenzoic acid involves its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through a series of enzymatic reactions, which are crucial for DNA synthesis and cell division.
4,6-Dimethoxypyrimidin-2-amine exerts its effects primarily through its role as an intermediate in the synthesis of bioactive compounds. The methoxy groups and amino group facilitate various substitution reactions, leading to the formation of active pharmaceutical ingredients .
Comparison with Similar Compounds
Structural Features and Hydrogen-Bonding Synthons
The DMPA-PABA cocrystal is compared below with other DMPA-carboxylic acid cocrystals:
Key Observations :
- The R22(8) motif is conserved across all DMPA-carboxylic acid cocrystals, underscoring its reliability as a supramolecular synthon .
- Additional interactions (e.g., C–H⋯O, π-π stacking) diversify the architectures. For example, the indole group in 2-(1H-indol-3-yl)acetic acid introduces π-π interactions, forming extended ladders .
- Anthranilic acid’s ortho-amino group enables secondary N–H⋯O bonds, creating helical structures absent in PABA cocrystals .
Implications :
Functional and Application-Based Differences
- Biological Relevance : DMPA-PABA cocrystals are studied for drug-delivery applications due to their stable hydrogen-bonded networks . In contrast, PABA alone is a substrate analogue in enzymatic studies (e.g., folate biosynthesis) and a UV absorber in cosmetics .
- Material Science : DMPA-phthalic acid cocrystals exhibit enhanced thermal stability (>200°C) compared to DMPA-PABA (~180°C), making them suitable for high-temperature processes .
- Textile Industry : PABA derivatives are used in acid dyes for nylon, leveraging their amine-carboxylate interactions , whereas DMPA cocrystals lack such applications.
Biological Activity
4-Aminobenzoic acid (PABA) and 4,6-dimethoxypyrimidin-2-amine are two compounds that have garnered attention due to their potential biological activities. PABA is known for its role in the synthesis of folic acid and has been studied for its applications in dermatology and as a food additive. The pyrimidine derivative, on the other hand, is often investigated for its interactions with various biological targets. This article explores the biological activity of the compound formed by these two entities, focusing on their mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound 4-Aminobenzoic acid; 4,6-dimethoxypyrimidin-2-amine has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 920761-21-3 |
| Molecular Formula | C10H12N4O3 |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 4-Aminobenzoic acid; 4,6-dimethoxypyrimidin-2-amine |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in amino acid metabolism, particularly those related to folate biosynthesis. This inhibition can disrupt cellular functions in pathogens like fungi and bacteria .
- Antifungal Properties : Studies have indicated that derivatives of PABA exhibit antifungal activity by interfering with the biosynthesis pathways in fungi such as Candida albicans. The interaction between the pyrimidine derivative and fungal enzymes suggests a potential therapeutic role against fungal infections .
- Supramolecular Interactions : The formation of hydrogen bonds between the components of the compound enhances its stability and bioactivity. These interactions are crucial for the compound's ability to bind to biological targets effectively .
Biological Activity Studies
Recent research has highlighted various aspects of the biological activity of this compound:
Antifungal Activity
A study evaluated the efficacy of compounds containing PABA against Candida species. The results demonstrated that certain derivatives could significantly inhibit growth, suggesting that modifications in structure could enhance antifungal potency .
Enzyme Inhibition
Research focusing on homoserine dehydrogenase (Hom6p) in Saccharomyces cerevisiae showed that compounds similar to 4-Aminobenzoic acid; 4,6-dimethoxypyrimidin-2-amine could disrupt amino acid biosynthesis pathways, leading to growth inhibition under amino acid starvation conditions .
Case Studies
- Case Study on Antifungal Efficacy : In a comparative study, derivatives of PABA were tested against various fungal strains. The results indicated that modifications leading to increased hydrophilicity enhanced antifungal action, particularly against C. albicans and C. parapsilosis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL depending on structural variations .
- Enzyme Interaction Analysis : A detailed analysis of enzyme interactions revealed that the compound forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions. This was evidenced by crystallographic studies demonstrating distinct binding modes that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
